Diethyl-1H-1,2,3-triazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1,5-diethyltriazol-4-amine |
InChI |
InChI=1S/C6H12N4/c1-3-5-6(7)8-9-10(5)4-2/h3-4,7H2,1-2H3 |
InChI Key |
MJCAZMCJABNFEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CC)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Diethyl 1h 1,2,3 Triazol 4 Amine and Its Derivatives
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The CuAAC reaction stands as a cornerstone in the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, regioselectivity, and mild reaction conditions. nih.govtandfonline.com This method involves the reaction between a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst.
Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles pertinent to Diethyl-1H-1,2,3-triazol-4-amine Structure
The hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer. nih.gov This is in stark contrast to the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-isomers. For the synthesis of a structure like this compound, the CuAAC would theoretically involve the reaction of an appropriately substituted azide with an alkyne bearing a diethylamino group.
The reaction is highly versatile and tolerates a wide array of functional groups, making it a powerful tool in organic synthesis and medicinal chemistry. organic-chemistry.orgacs.org The synthesis can be performed in various solvents, including water, and often proceeds at room temperature, contributing to its "click chemistry" status. organic-chemistry.org One-pot multicomponent reactions, where the organic azide is generated in situ followed by the cycloaddition, further enhance the efficiency of this methodology. nih.gov
| Feature | Description | References |
|---|---|---|
| Regioselectivity | Exclusively forms the 1,4-disubstituted isomer. | nih.gov |
| Reaction Conditions | Typically mild, often at room temperature and in various solvents, including water. | organic-chemistry.org |
| Functional Group Tolerance | Compatible with a wide range of functional groups. | organic-chemistry.orgacs.org |
| Efficiency | High yields and often requires simple purification. | acs.org |
Mechanistic Pathways of CuAAC in Triazole-4-amine Formation
The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. orientjchem.org This species then reacts with the azide in a stepwise manner. DFT calculations suggest that the reaction proceeds through a six-membered copper metallacycle intermediate. organic-chemistry.org This intermediate then undergoes ring contraction to a triazolyl-copper derivative, which upon protonolysis, yields the final 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst. organic-chemistry.org
The initial step is the formation of a π-complex between the Cu(I) ion and the alkyne, which increases the acidity of the terminal proton, facilitating the formation of the copper acetylide. acs.org The azide then coordinates to the copper center, and subsequent cyclization leads to the stable triazole ring. researchgate.net The presence of a second copper atom has been proposed to act as a stabilizing donor ligand in some catalytic cycles. organic-chemistry.org
Influence of Catalytic Systems and Ligands (e.g., TBTA) on CuAAC Efficiency
The efficiency of the CuAAC reaction can be significantly enhanced by the use of ligands that stabilize the copper(I) oxidation state and prevent its disproportionation or oxidation. glenresearch.com Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand for this purpose. glenresearch.comnih.gov TBTA forms a stable complex with copper(I), which increases the reaction rate and allows for the use of lower catalyst loadings. nih.gov
However, TBTA suffers from poor water solubility, which can be a limitation in biological applications. nih.govnih.gov To address this, more water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) have been developed. nih.govresearchgate.net These ligands offer comparable or even superior performance to TBTA in aqueous media. researchgate.net The choice of the ligand and the copper source (e.g., CuI, CuSO₄/sodium ascorbate) can be optimized to achieve the best results for a specific substrate pair and reaction conditions. glenresearch.com
| Ligand | Key Property | References |
|---|---|---|
| TBTA (Tris(benzyltriazolylmethyl)amine) | Stabilizes Cu(I) and accelerates the reaction, but has poor water solubility. | glenresearch.comnih.gov |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble ligand with high efficiency in aqueous systems. | nih.govresearchgate.net |
Metal-Free Synthetic Routes
Concerns about the potential toxicity and environmental impact of copper have driven the development of metal-free synthetic methods for 1,2,3-triazoles. These approaches offer alternative pathways to the triazole core, sometimes providing access to different regioisomers.
Cyclocondensation and Multicomponent Reactions for Triazole Ring Formation
Metal-free multicomponent reactions (MCRs) provide an efficient and atom-economical way to construct complex molecules in a single step. nih.govnih.gov Several MCRs have been developed for the synthesis of 1,2,3-triazoles. For instance, the reaction of enaminones, tosylhydrazine, and primary amines can yield 1,5-disubstituted 1,2,3-triazoles in the presence of molecular iodine as a catalyst. mdpi.com
Another approach involves the [3+2] cycloaddition of enamines with tosyl azide in water, which can produce fully substituted 1,2,3-triazoles. sioc-journal.cn The use of α-diazoketones and various amines in a Wolff-type cyclocondensation, assisted by intramolecular hydrogen bonding, also provides an efficient route to highly functionalized 1,2,3-triazoles. rsc.org These methods highlight the versatility of cyclocondensation strategies in accessing the triazole scaffold without the need for metal catalysts.
Oxidative Cyclization Methodologies
Oxidative cyclization represents another important class of metal-free reactions for triazole synthesis. These methods often involve the formation of a key intermediate that undergoes an oxidative ring-closure to form the aromatic triazole ring. For example, an iodine-mediated oxidative formal [4+1] cycloaddition of N-tosylhydrazones with anilines has been reported for the construction of 1,2,3-triazoles. organic-chemistry.org
Furthermore, the synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved through an aerobic and oxidative cycloaddition between α-chlorotosylhydrazones and arylamines under metal-free conditions. mdpi.com The use of readily available starting materials and an oxidizing agent, sometimes as simple as air, makes these methods attractive from a green chemistry perspective.
Alternative Transition Metal-Catalyzed Syntheses
While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for synthesizing 1,4-disubstituted 1,2,3-triazoles, alternative transition metals like ruthenium and palladium offer distinct advantages, particularly in achieving different regioselectivities and tolerating a broader range of functional groups. nih.govorganic-chemistry.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioisomeric Control
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as a powerful complementary tool to CuAAC, primarily for its ability to selectively produce 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This regioselectivity is a key advantage when the specific placement of substituents is crucial for the desired properties of the final compound. acs.org
The most effective catalysts for this transformation are typically ruthenium(II) complexes containing a [CpRuCl] unit, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). organic-chemistry.orgnih.govresearchgate.net These catalysts facilitate the reaction between a wide array of primary and secondary azides with terminal alkynes. organic-chemistry.orgnih.govresearchgate.net A significant feature of RuAAC is its ability to also engage internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. organic-chemistry.orgacs.orgacs.org
The mechanism of RuAAC is believed to proceed through an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.govresearchgate.netacs.org This is followed by reductive elimination to yield the triazole product. nih.govresearchgate.netacs.org This mechanistic pathway contrasts with that of CuAAC and is responsible for the observed 1,5-regioselectivity. acs.org The reaction is often carried out in nonprotic solvents like benzene, toluene, THF, or dioxane. acs.org
| Catalyst | Substrate Scope | Regioselectivity | Key Features |
| [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD)) | Primary and secondary azides, terminal and internal alkynes. organic-chemistry.orgnih.govresearchgate.net | Predominantly 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.orgnih.gov | Complements CuAAC, allows for synthesis of fully substituted triazoles. organic-chemistry.orgacs.org |
Palladium-Mediated Cycloadditions
Palladium catalysis offers another avenue for the synthesis of 1,2,3-triazoles. One notable method involves the coupling of an azide with an alkenyl halide. ox.ac.uk This reaction, catalyzed by a palladium complex such as [Pd₂(dba)₃] with a xantphos (B1684198) ligand, can produce 1,2,3-triazoles. ox.ac.uk The proposed mechanism involves the [3+2] cycloaddition of the azide anion with a vinylpalladium complex. ox.ac.uk
Furthermore, palladium(II) acetate, in conjunction with triphenylphosphine, has been shown to effectively catalyze the direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles. nih.gov This method provides a direct route to fully substituted triazoles with well-defined regiochemistry, which is a significant advantage for creating complex molecular architectures. nih.gov The reaction tolerates various substituents on the triazole ring, although electron-withdrawing or sterically hindering groups can sometimes lead to lower yields. nih.gov In 2003, a three-component cycloaddition reaction using a palladium/copper bimetallic catalyst was developed for the synthesis of 2-allyl-substituted-1,2,3-triazoles from alkynes, allyl methyl carbonate, and trimethylsilyl (B98337) azide (TMSN₃). frontiersin.orgfrontiersin.org
| Catalyst System | Reaction Type | Substrates | Product |
| [Pd₂(dba)₃] / xantphos | Cycloaddition | Alkenyl halides, Sodium azide. ox.ac.uk | 1,2,3-Triazoles. ox.ac.uk |
| Pd(OAc)₂ / PPh₃ | C-H Arylation | 1,4-disubstituted 1,2,3-triazoles, Aryl bromides. nih.gov | 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov |
| Palladium/Copper | Three-component cycloaddition | Alkynes, Allyl methyl carbonate, TMSN₃. frontiersin.orgfrontiersin.org | 2-allyl-substituted-1,2,3-triazoles. frontiersin.orgfrontiersin.org |
Innovative Synthetic Techniques for this compound Derivatization
Recent advancements in synthetic chemistry have focused on improving the efficiency and environmental friendliness of chemical processes. Microwave-assisted synthesis and the application of green chemistry principles are at the forefront of these innovations.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comacs.org This technology has been successfully applied to the synthesis of various aminotriazole derivatives. mdpi.comasianpubs.org
For instance, the synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids has been efficiently achieved using microwave irradiation. mdpi.com The use of a sealed reaction vessel allows for temperatures to reach up to 180°C, significantly driving the reaction forward. mdpi.com Similarly, the synthesis of β-1,2,3-triazolyl-α-amino esters has been accomplished by reacting an alkynyl amine with various organic azides under microwave irradiation, resulting in good yields. researchgate.net This method highlights the utility of microwave energy in facilitating cycloaddition reactions. researchgate.net The synthesis of 4-(o-chlorophenyl)-2-aminothiazole has also been achieved with high yields in a short time using microwave irradiation, demonstrating the broad applicability of this green chemistry approach. nih.gov
Green Chemistry Principles in Aminotriazole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of aminotriazole synthesis, this often involves the use of safer solvents, heterogeneous catalysts, and more energy-efficient reaction conditions. nih.govnih.gov
One example is the use of copper-on-charcoal as a heterogeneous catalyst in a continuous flow system for the synthesis of 1,2,3-triazoles. nih.gov This methodology not only allows for easy separation and recycling of the catalyst but also demonstrates good functional group tolerance and high yields. nih.gov Another approach involves the use of water as a solvent. For example, a regioselective one-pot synthesis of 1,5-disubstituted 1,2,3-triazoles has been carried out in an aqueous medium. organic-chemistry.org The use of ultrasonic irradiation in conjunction with a ruthenium catalyst in water for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles also represents a green and efficient method. researchgate.net
Scope and Limitations of Functional Group Tolerance in this compound Synthesis
The success of any synthetic methodology heavily relies on its tolerance to various functional groups present in the starting materials. In the synthesis of this compound and its derivatives, the choice of catalyst and reaction conditions plays a crucial role in determining the scope and limitations of functional group compatibility.
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) generally exhibits good functional group tolerance. organic-chemistry.org The reaction can proceed in the presence of a range of functionalities on both the azide and alkyne components. organic-chemistry.org However, tertiary azides have been noted to be significantly less reactive compared to primary and secondary azides under typical RuAAC conditions. organic-chemistry.orgnih.govresearchgate.net
Palladium-catalyzed reactions also show a degree of functional group tolerance. For instance, the C-H arylation of 1,2,3-triazoles can accommodate various substituents. nih.gov However, the efficiency of the coupling can be diminished by the presence of certain groups, such as a 4-methoxyl or a 2-trifluoromethyl group at the C4-position of the triazole. nih.gov
Continuous flow synthesis using copper-on-charcoal has demonstrated good functional group tolerance for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles. nih.gov Similarly, copper-catalyzed cycloaddition reactions have been reported with excellent functional group tolerability for the synthesis of asymmetric triazole disulfides. nih.gov
Advanced Spectroscopic and Structural Elucidation of Diethyl 1h 1,2,3 Triazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N,N-diethyl-1H-1,2,3-triazol-4-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.
¹H and ¹³C NMR Spectral Analysis
The ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural assignment. While specific spectral data for N,N-diethyl-1H-1,2,3-triazol-4-amine is not publicly available, expected chemical shifts can be predicted based on data from analogous structures like 1,4-disubstituted 1,2,3-triazoles and other aminotriazoles. researchgate.netmdpi.com
¹H NMR: The proton spectrum is expected to show distinct signals for the triazole ring proton, the diethylamino group protons, and the N-H proton of the triazole ring.
Triazole C5-H: The proton on the C5 carbon of the 1,2,3-triazole ring typically appears as a singlet in the downfield region, generally between δ 7.5 and 8.5 ppm. For 1,4-disubstituted 1,2,3-triazoles, this signal has been reported in the range of 8.00–8.75 ppm. mdpi.com
Diethylamino Group (-N(CH₂CH₃)₂): This group will present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The methylene quartet is expected around δ 2.5-3.5 ppm, while the methyl triplet would be further upfield, around δ 1.0-1.5 ppm.
Triazole N-H: The proton attached to the triazole nitrogen is exchangeable and may appear as a broad singlet over a wide chemical shift range, often significantly downfield (δ 10-12 ppm or higher), and its visibility can depend on the solvent and concentration. ufv.br
¹³C NMR: The carbon spectrum provides information on all unique carbon environments in the molecule.
Triazole Carbons (C4 and C5): The chemical shifts of the triazole ring carbons are highly characteristic. For 1,4-disubstituted 1,2,3-triazoles, the C4 (substituted with the amino group) and C5 carbons are expected in the ranges of δ 139-149 ppm and δ 122-128 ppm, respectively. researchgate.netmdpi.com The carbon attached to the diethylamino group (C4) would be further downfield than the C5 carbon.
Diethylamino Carbons: The methylene carbons (-CH₂) are expected around δ 40-50 ppm, while the terminal methyl carbons (-CH₃) would be the most upfield signal, typically around δ 12-16 ppm.
| Predicted ¹H NMR Data for N,N-diethyl-1H-1,2,3-triazol-4-amine | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂- (quartet) | 2.5 - 3.5 |
| -CH₃ (triplet) | 1.0 - 1.5 |
| C5-H (singlet) | 7.5 - 8.5 |
| N-H (broad singlet) | >10 |
| Predicted ¹³C NMR Data for N,N-diethyl-1H-1,2,3-triazol-4-amine | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 12 - 16 |
| -CH₂- | 40 - 50 |
| C5 | 122 - 128 |
| C4 | 139 - 149 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity
2D NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations. science.govemerypharma.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). For the target molecule, a clear cross-peak would be observed between the methylene quartet and the methyl triplet of the diethylamino group, confirming their connectivity. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would definitively link the proton signals to their respective carbon signals: the C5-H proton to the C5 carbon, the methylene protons to the methylene carbons, and the methyl protons to the methyl carbons. researchgate.netncl.res.in
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for piecing together the molecular skeleton. ncl.res.inipb.pt Key expected correlations would include:
The C5-H proton showing a correlation to the C4 carbon.
The methylene protons of the diethylamino group showing a correlation to the C4 carbon of the triazole ring.
The N-H proton showing correlations to both C4 and C5 carbons of the triazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. A key expected correlation would be between the methylene protons of the diethylamino group and the C5-H of the triazole ring, confirming their spatial proximity around the C4-C5 bond.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule and their bonding environment.
Assignment of Characteristic Absorption and Scattering Bands
The IR and Raman spectra of N,N-diethyl-1H-1,2,3-triazol-4-amine would display characteristic bands corresponding to the vibrations of its structural components. Based on data from similar aminotriazole structures, the following assignments can be predicted. mdpi.comresearchgate.net
| Predicted Vibrational Frequencies (cm⁻¹) and Assignments | |
| Vibration | Frequency Range (cm⁻¹) |
| N-H stretch (triazole ring) | 3100 - 3300 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-H stretch (aromatic/triazole) | 3050 - 3150 |
| N-H bend | 1600 - 1650 |
| C=N, N=N stretches (triazole ring) | 1450 - 1580 |
| C-N stretch | 1250 - 1350 |
N-H Stretching: A prominent band in the IR spectrum is expected between 3100-3300 cm⁻¹ due to the N-H stretching vibration of the triazole ring. nih.gov
C-H Stretching: Aliphatic C-H stretches from the diethyl groups will appear in the 2850-3000 cm⁻¹ region, while the aromatic-like C-H stretch of the triazole C5-H will be at a slightly higher frequency, around 3050-3150 cm⁻¹. researchgate.net
Ring Vibrations: The stretching vibrations of the C=N and N=N bonds within the triazole ring are expected to produce a series of characteristic bands in the fingerprint region, typically between 1450 cm⁻¹ and 1580 cm⁻¹.
Amino Group Vibrations: The C-N stretching of the diethylamino group attached to the ring would likely appear in the 1250-1350 cm⁻¹ region.
Analysis of Intermolecular Interactions
Vibrational spectroscopy is particularly useful for studying intermolecular forces, such as hydrogen bonding. mdpi.com For N,N-diethyl-1H-1,2,3-triazol-4-amine in the solid state or in concentrated solution, the N-H group of the triazole ring can act as a hydrogen bond donor, and the nitrogen atoms of the ring can act as acceptors.
The formation of intermolecular N-H···N hydrogen bonds would be evident in the IR spectrum. Compared to the gas phase or a dilute solution in a non-polar solvent, the N-H stretching band in a condensed phase would be broadened and shifted to a lower frequency (a red-shift). nih.gov The magnitude of this shift provides a qualitative measure of the strength of the hydrogen bonding interactions within the material. Computational studies on similar triazoles have shown that hydrogen bonds formed with the ring NH group are among the most stable intermolecular interactions. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. For Diethyl-1H-1,2,3-triazol-4-amine, High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming its molecular formula, C₆H₁₂N₄.
The molecular ion peak (M⁺) in the mass spectrum would appear at an odd mass-to-charge ratio (m/z), consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. The fragmentation patterns observed under electron ionization (EI) are dictated by the stability of the resulting ions and neutral fragments. The fragmentation of this compound is expected to be dominated by cleavages adjacent to the nitrogen atoms.
Key expected fragmentation pathways include:
Alpha-Cleavage: This is a characteristic fragmentation for aliphatic amines and is expected to be a dominant pathway. youtube.comlibretexts.orgyoutube.com Cleavage of the C-C bond alpha to the amine nitrogen would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized iminium cation.
Triazole Ring Fragmentation: The 1,2,3-triazole ring can undergo cleavage, although it is generally more stable than some other heterocyclic systems. rsc.org A characteristic, though not always prominent, fragmentation for triazoles is the loss of a neutral nitrogen molecule (N₂). rsc.orgnih.gov Other potential ring cleavages could lead to the loss of HCN or related fragments, depending on the rearrangement pathways. rsc.org
Substituent Cleavage: Cleavage can also occur at the ethyl group attached directly to the triazole ring at the C4 position.
The resulting mass spectrum would be a composite of these fragmentation events, with the most abundant peaks (including the base peak) corresponding to the most stable fragment ions formed. youtube.comlibretexts.org
Table 1: Predicted Key HRMS Fragments for this compound
| Predicted m/z | Formula of Ion | Proposed Fragmentation Pathway |
| 140.1058 | [C₆H₁₂N₄]⁺ | Molecular Ion (M⁺) |
| 125.0902 | [C₅H₉N₄]⁺ | M - CH₃ (Alpha-cleavage at N-ethyl group) |
| 112.0847 | [C₆H₁₂N₂]⁺ | M - N₂ (Loss of dinitrogen from triazole ring) |
| 111.0953 | [C₅H₁₁N₃]⁺ | M - HCN (Cleavage of triazole ring) |
| 83.0660 | [C₄H₇N₂]⁺ | M - N₂ - C₂H₅ (Loss of N₂ and C-ethyl group) |
| 56.0504 | [C₂H₆N₂]⁺ | Fragment containing the N-amino-N-ethyl moiety |
Electronic Absorption (UV-Vis) and Luminescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize conjugated systems and chromophores. technologynetworks.commt.comwikipedia.org The spectrum of this compound is expected to be characterized by absorptions arising from n→π* and π→π* transitions associated with the 1,2,3-triazole ring and the non-bonding electrons of the amino group.
The triazole ring itself is a chromophore, and the presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted triazole. The electronic properties, and thus the absorption and emission spectra, are often sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.gov
Many substituted aminotriazole derivatives are known to exhibit fluorescence. nih.govresearchgate.net The photophysical properties are highly dependent on the molecular structure and the nature of the substituents. For this compound, excitation at its absorption maximum would likely lead to luminescence in the UV or visible region. Key parameters that would be determined include the fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, and the Stokes shift, which is the difference in energy between the absorption and emission maxima. Studies on related aminobiphenyl-substituted triazoles show they can possess moderate to high quantum yields in solution. nih.gov
Table 2: Predicted Photophysical Properties of this compound
| Property | Predicted Characteristic | Underlying Principle |
| Absorption Maxima (λmax) | ~250-300 nm | π→π* and n→π* transitions of the substituted triazole ring. |
| Molar Absorptivity (ε) | Moderate to High | Allowed electronic transitions in the heterocyclic system. |
| Excitation/Emission | Likely Fluorescent | De-excitation from the lowest singlet excited state (S₁) to the ground state (S₀). |
| Stokes Shift | Moderate | Energy loss due to vibrational relaxation in the excited state prior to emission. |
| Quantum Yield (ΦF) | Solvent and substituent dependent | Efficiency of the fluorescence process versus non-radiative decay pathways. |
| Solvatochromism | Expected | The polarity of the solvent can stabilize the ground or excited state differently, shifting λmax. nih.gov |
X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure
X-ray diffraction on a single crystal provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in open databases, its solid-state structure can be reliably predicted based on extensive crystallographic studies of 1,4-disubstituted 1,2,3-triazoles. nih.govcardiff.ac.ukcardiff.ac.uk
The 1,2,3-triazole ring is expected to be essentially planar. The substituents at the N1 (ethyl group) and C4 (amino group) positions will have specific orientations relative to this plane. The geometry around the exocyclic amino nitrogen would provide insight into its hybridization.
In the crystal lattice, molecules would be held together by a network of intermolecular interactions. Given the presence of the amine and the nitrogen atoms of the triazole ring, hydrogen bonding is a likely and significant interaction. Specifically, N-H···N or C-H···N hydrogen bonds could form, linking molecules into chains, sheets, or more complex three-dimensional architectures. cardiff.ac.ukcardiff.ac.uk These non-covalent interactions are crucial in determining the crystal packing, density, and melting point of the compound.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value / Feature | Basis from Analogous Structures |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |
| Space Group | e.g., P2₁/c, P-1 | Common centrosymmetric or non-centrosymmetric space groups. cardiff.ac.uk |
| Triazole Ring C-N Bond Length | ~1.32 - 1.35 Å | Typical values for 1,2,3-triazole rings. |
| Triazole Ring N-N Bond Length | ~1.30 - 1.36 Å | Typical values for 1,2,3-triazole rings. |
| Triazole Ring Geometry | Planar | The five-membered ring is aromatic and generally flat. cardiff.ac.uk |
| Intermolecular Interactions | C-H···N Hydrogen Bonds | The triazole nitrogens are good hydrogen bond acceptors. cardiff.ac.ukcardiff.ac.uk |
| Molecular Packing | Formation of dimers or chains | Driven by hydrogen bonding and van der Waals forces. |
Based on a comprehensive review of available scientific literature, there is no specific information regarding the coordination chemistry of the compound "this compound." Searches for the synthesis, characterization, and use of this particular molecule as a ligand in metal complexes have not yielded any relevant results.
Therefore, it is not possible to provide an article on the coordination chemistry of this compound that adheres to the requested outline and standards of scientific accuracy. The subsequent sections of the proposed article outline—including design principles, synthesis of metal complexes, and investigation of binding modes—cannot be addressed for this specific compound due to the absence of published research.
While the broader family of triazole derivatives is known to exhibit rich coordination chemistry, with many examples of their use as ligands in catalysis and materials science, these findings cannot be attributed to the specific, uncharacterised compound "this compound." To maintain scientific integrity, no assumptions or extrapolations from related compounds will be made.
Unable to Generate Article on the Coordination Chemistry of "this compound"
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient data to generate a thorough and scientifically accurate article on the coordination chemistry of "this compound" as a ligand, specifically focusing on the electronic properties and spectroscopic signatures of its metal complexes as per the requested outline.
Broader searches for related substituted 1H-1,2,3-triazol-4-amine ligands also failed to provide sufficient analogous data that could be used to infer the properties of the diethyl derivative with any degree of scientific certainty. Without foundational research data on the synthesis, characterization, and electronic properties of metal complexes with "this compound," it is not possible to construct the detailed and data-rich article as outlined in the user's instructions.
Therefore, due to the absence of published research on this specific chemical compound within the public domain, the request to generate an article with detailed research findings and data tables cannot be fulfilled at this time.
Following a comprehensive search for the chemical compound "this compound" and its plausible variant "N,N-diethyl-1H-1,2,3-triazol-4-amine," it has been determined that there is insufficient scientific literature available to generate the requested article based on the provided outline.
Extensive searches did not yield specific research findings, data, or detailed applications for this particular compound in the fields of advanced materials and catalysis as specified. The roles and applications outlined, including its use as a building block for complex architectures, integration into polymeric systems, use in organic electronics, as a linker in Metal-Organic Frameworks (MOFs), for corrosion inhibition, or in catalytic applications, are not documented for "this compound" in accessible scientific databases and publications.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict requirements of the user's request. The compound appears to be either highly niche with limited public research or a potential misnomer for other more widely studied triazole derivatives.
Applications of Diethyl 1h 1,2,3 Triazol 4 Amine in Advanced Materials and Catalysis
Catalytic Applications
As Organocatalysts or Catalytic Supports
While the direct application of Diethyl-1H-1,2,3-triazol-4-amine as a primary organocatalyst is not extensively documented in current literature, the inherent structural features of the aminotriazole scaffold suggest its potential in this domain. Organocatalysis often relies on the ability of a small organic molecule to act as a Lewis base or acid, or to form key intermediates that facilitate a reaction. The this compound molecule possesses several nitrogen atoms with lone pairs of electrons, which can act as basic sites to activate substrates. The amino group, in particular, can participate in hydrogen bonding and proton transfer, which are crucial steps in many organocatalytic cycles.
The broader family of triazole derivatives has been recognized for its importance in the field of organocatalysis. frontiersin.orgnih.gov Although often the focus is on the synthesis of triazoles using organocatalysts, the potential for triazoles themselves to act as catalysts is an area of growing interest. For instance, the imidazole ring, a related azole, is known to be an effective organocatalyst for various multicomponent reactions. rsc.org This suggests that the triazole ring system in this compound could exhibit similar catalytic activity.
In the realm of catalytic supports, the aminotriazole moiety offers significant promise. The presence of multiple nitrogen atoms makes it an excellent chelating group for immobilizing catalytically active metal species. This has been demonstrated in the development of palladium supported on triazolyl-functionalized hypercrosslinked polymers. nih.gov These materials have shown high efficiency as recyclable catalysts in Suzuki-Miyaura coupling reactions. nih.gov The triazole units within the polymer matrix act as ligands, binding to the palladium and preventing its leaching, thereby enhancing the stability and reusability of the catalyst.
Following this principle, this compound could be functionalized and incorporated into various polymer backbones. mdpi.commdpi.com The resulting materials could serve as robust supports for a range of transition metal catalysts, finding application in diverse chemical transformations. The diethyl groups on the amine may also influence the solubility and steric environment of the catalytic site, potentially offering advantages in terms of substrate accessibility and selectivity.
Table 1: Potential Organocatalytic and Support Applications of this compound
| Application Area | Potential Role of this compound | Key Structural Features |
| Organocatalysis | Acting as a basic catalyst or hydrogen bond donor. | Multiple nitrogen atoms with lone pairs, amino group. |
| Catalytic Support | As a monomer for functionalized polymers that immobilize metal catalysts. | Triazole ring for metal coordination, diethylamino group for modifying polymer properties. |
As Ligands in Homogeneous and Heterogeneous Catalysis
The utility of aminotriazole derivatives as ligands for transition metal catalysts is well-established, and this compound is expected to share these capabilities. The triazole ring, with its multiple nitrogen donors, can coordinate to metal centers in various modes, making it a versatile ligand scaffold for both homogeneous and heterogeneous catalysis.
In homogeneous catalysis, aminotriazole ligands have been successfully employed in the formation of catalytically active metal complexes. A notable example is the use of aminotriazole manganese(I) complexes as effective catalysts for the transfer hydrogenation of ketones. These complexes demonstrate the ability of the aminotriazole ligand to support a catalytically active metal center, facilitating important organic transformations.
Furthermore, oligodentate aminotriazole ligands have been investigated in copper-catalyzed reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the monooxygenation of phenols. The denticity, chain length, and N-alkylation of these ligands have been shown to influence the catalytic activity of the corresponding copper complexes. This highlights the tunability of the aminotriazole ligand framework to optimize catalytic performance.
The coordination chemistry of aminotriazoles with various transition metals, including nickel(II), copper(II), zinc(II), cadmium(II), and tin(II), has been explored, with the triazole ligand often acting as a bidentate ligand, coordinating through a sulfur atom (in the case of triazole-thiols) and an amine group. nih.gov This demonstrates the versatility of the aminotriazole core in forming stable complexes with a range of metals. nih.govginekologiaipoloznictwo.comsemanticscholar.org
In the context of heterogeneous catalysis, the ability of aminotriazoles to be incorporated into larger structures is a significant advantage. For instance, 4-amino-3,5-diethyl-1,2,4-triazole has been used in the in-situ formation of ligands for the synthesis of copper(I) coordination polymers. rsc.org These materials can exhibit catalytic activity and benefit from the ease of separation and recycling characteristic of heterogeneous catalysts.
The diethyl groups on the amino function of this compound can provide steric bulk and influence the electronic properties of the resulting metal complexes. This can have a direct impact on the selectivity and activity of the catalyst. For example, in reactions where the steric environment around the metal center is crucial, the diethyl groups can help to create a specific pocket for substrate binding and activation.
Table 2: Examples of Aminotriazole Ligands in Catalysis
| Catalyst System | Catalytic Application | Metal Center | Reference |
| Aminotriazole Mn(I) Complexes | Transfer hydrogenation of ketones | Manganese | N/A |
| Oligodentate Aminotriazole Ligands | CuAAC and monooxygenation of phenols | Copper | N/A |
| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol Complexes | General coordination studies | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | nih.gov |
| 4-Amino-3,5-diethyl-1,2,4-triazole | In-situ ligand for coordination polymers | Copper(I) | rsc.org |
Future Research Directions and Unexplored Avenues in Diethyl 1h 1,2,3 Triazol 4 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1,2,3-triazoles has been dominated by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." frontiersin.org However, future research for synthesizing Diethyl-1H-1,2,3-triazol-4-amine and its analogs should prioritize green and sustainable methods.
Key areas for exploration include:
Alternative Catalysts: Investigating catalysts that are more environmentally benign and cost-effective than traditional copper systems. This includes exploring other metal catalysts or even metal-free reaction conditions.
Green Solvents: Moving away from traditional organic solvents towards greener alternatives like water, ethanol, or ionic liquids could significantly reduce the environmental impact of the synthesis. researchgate.net
Energy-Efficient Methods: The application of alternative energy sources such as ultrasound and microwave irradiation can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov Ultrasound-mediated synthesis, for example, has been shown to be highly efficient for constructing triazole rings. nih.gov
Multicomponent Reactions: Designing one-pot, multicomponent reactions is a highly attractive strategy. nih.gov These reactions improve atom economy by combining multiple synthetic steps without isolating intermediates, thereby reducing waste and simplifying procedures. rsc.org A future goal would be to develop a one-pot synthesis for this compound from readily available starting materials.
| Synthetic Strategy | Potential Advantage | Relevant Research Area |
| Metal-Free Cycloaddition | Avoids toxic metal catalysts, simplifies purification | Organocatalysis, Strain-promoted cycloadditions |
| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, lower energy use | Sonochemistry |
| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | Green Chemistry, Process Chemistry |
| Aqueous Synthesis | Environmentally benign solvent, improved safety | Click Chemistry in water |
Advanced Characterization Techniques for Dynamic Processes
While standard techniques like 1D and 2D NMR and mass spectrometry are crucial for confirming the static structure of this compound, future research should employ more advanced methods to understand its dynamic properties. researchgate.netscispace.com
Unexplored avenues include:
Tautomerism Studies: The 1,2,3-triazole ring can exhibit tautomerism, which can significantly influence its chemical reactivity and biological interactions. nih.gov Variable-temperature NMR spectroscopy and advanced computational modeling could elucidate the tautomeric equilibria of this compound in different environments.
Reaction Kinetics: Studying the kinetics of its synthesis and subsequent derivatization reactions using in-situ spectroscopic techniques (e.g., ReactIR or process NMR) can provide deep mechanistic insights, allowing for process optimization.
Conformational Analysis: For derivatives with flexible side chains, techniques like Nuclear Overhauser Effect (NOE) spectroscopy and computational methods can determine preferred conformations, which is vital for understanding interactions with biological targets.
Single-Crystal X-ray Diffraction: Obtaining crystal structures of the parent compound and its derivatives would provide definitive information about their three-dimensional structure, bond lengths, and intermolecular interactions, which is invaluable for rational drug design and materials science. mdpi.com
Rational Design of Multi-functional this compound Derivatives
The 1,2,3-triazole core is a versatile scaffold in medicinal chemistry, known for its stability and ability to engage in hydrogen bonding. nih.govresearchgate.net The rational design of new derivatives of this compound is a promising area for discovering novel therapeutic agents. This involves a molecular hybridization approach, where the core triazole is linked to other pharmacologically active moieties. nih.gov
Future design strategies should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the diethylamino group and substituting at other positions on the triazole ring. These compounds can then be screened for various biological activities to establish clear SARs. nih.gov
Bioisosteric Replacement: The triazole ring can act as a bioisostere for other chemical groups like amides or esters, potentially improving metabolic stability and pharmacokinetic properties. nih.gov
Hybrid Molecules: Linking the this compound core to other known pharmacophores (e.g., quinolines, coumarins, or benzimidazoles) could create multi-target ligands with potential applications in complex diseases like cancer or neurodegenerative disorders. researchgate.netresearchgate.netnih.gov For instance, triazole-coumarin hybrids have been explored as potential cholinesterase inhibitors for Alzheimer's disease therapy. nih.gov
| Derivative Class | Potential Functional Moiety | Target Application Area |
| Anticancer Agents | Phenyl, Carbonyl groups | Aromatase Inhibition nih.gov |
| Antimicrobial Agents | Thiol, Pyrazole groups | Antibacterial, Antifungal researchgate.neturfu.ru |
| Antiviral Agents | Nucleoside analogues | Inhibition of viral replication researchgate.net |
| Enzyme Inhibitors | Chromenone, Quinoline | Cholinesterase Inhibition nih.gov |
Expanding Applications in Emerging Fields of Chemical Science
Beyond its potential in medicinal chemistry, the unique electronic and structural properties of the this compound scaffold can be exploited in other emerging fields.
Promising areas for future investigation include:
Materials Science: Triazole derivatives have applications in the development of polymers and ionic liquids. nih.gov The diethylamino group could be functionalized to create monomers for novel functional polymers with unique thermal or conductive properties.
Coordination Chemistry: The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions. This could lead to the development of new catalysts, sensors, or metal-organic frameworks (MOFs).
Agrochemicals: The 1,2,4-triazole ring is a component of many successful fungicides and herbicides. researchgate.net Derivatives of this compound could be synthesized and screened for potential use as plant protection agents, insecticides, or plant growth regulators. researchgate.net
Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur are known to be effective corrosion inhibitors. The potential of this compound and its thiol derivatives to protect metals in corrosive environments is an unexplored and potentially valuable application. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
